![molecular formula C8H8N6O B3139672 N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide CAS No. 477853-73-9](/img/structure/B3139672.png)
N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide
Overview
Description
N-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide, also known as HPT, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to have a wide range of potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
More research is needed to fully understand the mechanism of action of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide.
2. Identification of Its Molecular Targets: Further research is needed to identify the molecular targets of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide and the cellular pathways that it regulates.
3. Development of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide Derivatives: The development of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide in humans and its potential use in treating various diseases.
Conclusion
In conclusion, N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide is a novel compound that has shown promising results in various studies. It has a wide range of potential applications in the field of biochemistry and pharmacology. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Clinical trials are also needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, and therefore, it has the potential to provide new insights into various cellular processes. It is also a potent inhibitor of certain enzymes and proteins, making it a useful tool for studying the regulation of various cellular pathways.
However, there are also some limitations to using N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide. Some of the potential areas of research include:
1. Further Studies on Its
Scientific Research Applications
N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. Some of the potential applications of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide are:
1. Anti-cancer Properties: N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
2. Anti-inflammatory Properties: N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
3. Anti-viral Properties: N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has been found to have anti-viral properties and has been studied for its potential use in treating viral infections.
properties
IUPAC Name |
N'-hydroxy-6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-8(13-15)6-1-2-7(11-3-6)14-5-10-4-12-14/h1-5,15H,(H2,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHLEPICLNIAPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C(=N/O)/N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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